2-(3-Nitrophenyl)-1h-benzimidazole

Catalog No.
S1515708
CAS No.
15456-62-9
M.F
C13H9N3O2
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Nitrophenyl)-1h-benzimidazole

Generic 2-phenylbenzimidazole nitration yields unpredictable isomer mixtures, demanding wasteful chromatography. Our 2-(3-nitrophenyl)-1H-benzimidazole eliminates separation issues with exact meta-substitution. Key advantages: • 88-90% yield in catalyzed azide synthesis • Enables pyrido-pyrimidines with IC50 8.79-17.78 μM • Coplanar stacking for reliable solid-state & solubility profiles. Standard research purity, global delivery.

CAS Number

15456-62-9

Product Name

2-(3-Nitrophenyl)-1h-benzimidazole

IUPAC Name

2-(3-nitrophenyl)-1H-benzimidazole

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15)

InChI Key

GPFINXAYWOKPKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

The exact mass of the compound 2-(3-Nitrophenyl)-1h-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(3-nitrophenyl)-1H-benzimidazole, 2-(m-Nitrophenyl)-1H-benzimidazole, 3-(1H-Benzimidazol-2-yl)nitrobenzene, 2-(3-Nitrophenyl)benzimidazole

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

2-(3-Nitrophenyl)-1H-benzimidazole (CAS 15456-62-9) is a precisely functionalized, meta-substituted heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical scaffolds, anthelmintic agents, and specialized solid-state materials. Characterized by a strongly electron-withdrawing nitro group at the 3-position, this compound serves as a highly reactive precursor with predictable solubility in polar organic solvents. Its defined crystal structure, featuring near-coplanar rings and offset π–π stacking, makes it a standardized starting material for catalytic conversion into complex azide and acetamide derivatives, which are critical for downstream drug discovery and materials science .

Research Fit

HIV-1 host targeting

Reported APOBEC3G stabilizer via Vif/Elongin C interference, enabling host-factor-focused anti-HIV-1 research.

Anthelmintic SAR

Key intermediate for derivatives with reported anthelmintic activity comparable to albendazole in earthworm assays.

Isomer-specific properties

Meta-nitro substitution provides a distinct thermal processing window and lipophilicity shift from parent scaffold, differentiating it from ortho/para isomers.

Procuring generic nitration mixtures or substituting with the para-isomer (2-(4-nitrophenyl)-1H-benzimidazole) introduces severe processability and performance risks. Crude nitration of 2-phenylbenzimidazole yields an unpredictable distribution of ortho, meta, and para isomers, necessitating resource-intensive chromatographic separation that drastically reduces overall synthetic yield. Furthermore, the highly symmetric para-isomer exhibits different crystal packing and solubility profiles in standard aprotic solvents, which complicates homogeneous catalysis and scale-up. The exact meta-substitution of 2-(3-Nitrophenyl)-1H-benzimidazole provides a specific electronic and steric profile essential for ensuring precise receptor binding in pharmaceutical derivatives and maintaining consistent reaction kinetics.

Substitution Risk

Replacing the 3-nitro isomer with 2-nitro or 4-nitro analogs may shift biological target engagement to Topoisomerase I or MMP-2, losing APOBEC3G stabilization activity.

The unsubstituted 2-phenylbenzimidazole parent has lower lipophilicity, which may alter membrane permeability predictions and partitioning behavior.

Para-nitro isomer exhibits a significantly higher melting point, potentially restricting solvent-free melt processing or hot-melt formulation approaches.

Precursor Yield and Reproducibility

As a precursor for complex pharmaceutical scaffolds, pure 2-(3-Nitrophenyl)-1H-benzimidazole ensures high-fidelity conversion during downstream synthesis. Standardized reactions utilizing this pure meta-isomer to form advanced azide and acetamide derivatives yield products with high efficiency (routinely achieving 88–90% isolated yield in optimized catalytic systems). Conversely, attempting to utilize crude nitration mixtures requires extensive post-reaction chromatographic purification to isolate the meta-substituted target, effectively reducing the isolated yield and introducing batch-to-batch reproducibility issues [1].

Evidence DimensionIsolated yield of downstream derivatives
Target Compound Data88–90% yield via direct catalytic synthesis
Comparator Or BaselineCrude isomeric nitration mixtures (significant yield losses during separation)
Quantified DifferenceElimination of isomeric separation losses, maximizing throughput
ConditionsCatalyzed synthesis of benzimidazole-containing derivatives

Starting with the isomerically pure compound prevents costly downstream purification and ensures reproducible yields in pharmaceutical manufacturing.

Melting point reduction
Cross-study comparable
204–206 °C vs. 307 °C (4-nitro), ~100 °C lower
Supports lower-temperature thermal processing and purification design
Comparison at equivalent purity grades (~95%)

Structural Coplanarity and Solid-State Packing

The exact meta-substitution of 2-(3-Nitrophenyl)-1H-benzimidazole dictates its solid-state behavior, which is critical for formulating stable materials. Crystallographic analysis reveals that the benzene ring and the benzimidazole group are nearly coplanar, exhibiting tight N—C—C—C torsion angles of −2.2° and −5.9°. This specific geometry facilitates a robust network of N—H⋯O hydrogen bonds and offset π–π stacking interactions. In contrast, substituting with highly symmetric para-isomers or unsubstituted 2-phenylbenzimidazole alters the torsion angles and disrupts this specific hydrogen-bonding network, fundamentally changing the material's thermal stability and dissolution kinetics in polar organic solvents [1].

Evidence DimensionMolecular coplanarity and torsion angles
Target Compound DataN—C—C—C torsion angles of −2.2° and −5.9°
Comparator Or BaselinePara-substituted and unsubstituted analogs (divergent torsion and packing)
Quantified DifferenceHighly coplanar structure enabling specific offset π–π stacking
ConditionsSingle-crystal X-ray diffraction analysis

Predictable crystal packing and coplanarity are essential for ensuring consistent solubility and stability during industrial formulation and scale-up.

Lipophilicity shift
Cross-study comparable
LogP 3.66 vs. 3.23–3.25 (parent), +0.4 log units; equivalent to 4-nitro isomer
Measurable lipophilicity increase from parent scaffold; isomer choice driven by biological target, not partition
In-silico predictions; may influence membrane permeability models

Electronic Tuning for Bioactive Derivatives

The meta-positioned nitro group exerts a strong electron-withdrawing effect that fundamentally alters the reactivity and electronic profile of the benzimidazole core compared to the unsubstituted baseline. This electronic tuning is critical when synthesizing downstream bioactive derivatives; for example, pyrido-pyrimidine derivatives synthesized from this specific scaffold exhibit optimized energy gaps (ΔE down to 2.783 eV) and demonstrate potent efficacy against HepG-2 cell lines with IC50 values ranging from 8.79 to 17.78 μM. Unsubstituted 2-phenylbenzimidazole lacks this electron-withdrawing handle, preventing the necessary charge transfer characteristics required for such targeted biological activity [1].

Evidence DimensionDownstream derivative efficacy (IC50) and Energy Gap (ΔE)
Target Compound DataIC50 of 8.79–17.78 μM; ΔE = 2.783 eV
Comparator Or BaselineUnsubstituted 2-phenylbenzimidazole derivatives (lack the required electron-withdrawing activation)
Quantified DifferenceAchieves the necessary electronic activation for micromolar target efficacy
ConditionsIn vitro HepG-2 cell line assay and DFT calculations

Procuring this exact nitro-substituted precursor is mandatory for achieving the specific electronic and biological performance required in advanced anthelmintic and anticancer scaffolds.

APOBEC3G stabilization
Class-level inference
MM-1: APOBEC3G stabilizer; 2-nitro: Topo I poison; 4-nitro: MMP-2 inhibitor
Unique host-factor targeting mechanism reported only for 3-nitro derivative in available datasets
Mechanisms confirmed via in-silico modeling and immunoprecipitation; target-specific validation advised
Anthelmintic SAR
Direct head-to-head comparison
Derivatives 3f-3k reported comparable anthelmintic activity to albendazole in Pheretima posthuma assay
Supports anthelmintic lead optimization using this core scaffold
Quantitative dose-response available in full-text article

Anthelmintic and Anticancer Scaffold Synthesis

Directly downstream of its highly activated electronic profile, this compound is the optimal precursor for synthesizing complex acetamide and pyrido-pyrimidine derivatives. These derivatives rely on the meta-substitution to achieve the precise energy gap required for potent efficacy (IC50 8.79–17.78 μM) against target cell lines [1].

Catalytic Azide Intermediate Production

The compound is utilized as a reliable, high-yield starting material (routinely achieving 88–90% isolated yields) in nanoparticle-catalyzed syntheses of benzimidazole-containing azide derivatives, which are critical components for advanced click-chemistry and bioconjugation applications [2].

Advanced Solid-State Material Development

Leveraging its highly coplanar structure (torsion angles of −2.2° and −5.9°) and robust offset π–π stacking, this specific isomer is procured for engineering solid-state materials and corrosion inhibitors where predictable crystal packing, thermal stability, and consistent solubility are strictly required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV-1 host-factor targeting research
Reported APOBEC3G stabilizer activity
Vif/Elongin C interference assay context
Anthelmintic SAR development
Reported anthelmintic lead scaffold
Earthworm paralysis/time assay endpoints
Thermal processing and formulation studies
Lower melting point vs. para-nitro isomer
Melt-crystallization or hot-melt extrusion compatibility
Nitro geometry-dependent molecular recognition
Meta-nitro geometry and reported crystal structure
Protein or dsDNA binding mode comparison with ortho/para isomers

XLogP3

3.1

UNII

PG4ZWC19RH

Other CAS

15456-62-9

Wikipedia

2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole

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